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Compound of Interest

Compound Name: Hinc II

Cat. No.: B13384543 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Hinc II is a Type II restriction endonuclease isolated from Haemophilus influenzae Rc that

recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine and

R is a purine) and cleaves after the pyrimidine to produce blunt ends.[1] This characteristic

makes Hinc II a valuable tool in a variety of molecular cloning workflows, particularly those

requiring blunt-ended DNA fragments.

These application notes provide detailed protocols for the effective use of Hinc II in restriction

digestion, double digestion, and a site-directed mutagenesis strategy involving blunt-end

ligation.
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Characteristic Description

Recognition Sequence 5'-GTYRAC-3'

Cleavage Site 5'-GTY↓RAC-3'

Resulting Ends Blunt

Optimal Temperature 37°C[1][2][3]

Heat Inactivation 65°C for 20 minutes[2][3]

Methylation Sensitivity

Not sensitive to dam and dcm methylation.[2][3]

Blocked by some overlapping CpG methylation.

[2]

Data Presentation: Hinc II Activity in Commercial
Buffers
The choice of reaction buffer is critical for optimal enzyme activity. The following tables

summarize the relative activity of Hinc II in various commercially available buffers.

Table 1: New England Biolabs (NEB) Buffers[2]

Buffer Relative Activity (%)

rCutSmart™ Buffer 100

NEBuffer™ r2.1 100

NEBuffer™ r3.1 100

NEBuffer™ r1.1 25

Table 2: Jena Bioscience Buffers[1]
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Buffer Relative Activity (%)

1x Universal Buffer (UB) 100

B1 50

B2 50

B3 50

B5 50

Table 3: NIPPON Genetics EUROPE Buffers[4]

Buffer Relative Activity (%)

Buffer IV 100

FastCut Buffer 100

Buffer I 75

Buffer II 50

Buffer III 50

Table 4: BMLabosis Buffers[3]

Buffer Relative Activity (%)

HincII Buffer 100

Low 50

Medium 50

High 50

Acet 50
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Protocol 1: Standard Restriction Digestion with Hinc II
This protocol is for the complete digestion of 1 µg of DNA in a 50 µL reaction.

Materials:

DNA substrate (≤ 1 µg)

Hinc II restriction enzyme

10X compatible reaction buffer (e.g., NEB rCutSmart™ Buffer)

Nuclease-free water

Procedure:

Thaw the 10X reaction buffer and Hinc II on ice.

In a sterile microfuge tube, combine the following reagents in the specified order:

Nuclease-free water: to a final volume of 50 µL

10X Reaction Buffer: 5 µL

DNA: 1 µg

Hinc II: 1 µL (typically 10 units)

Mix gently by pipetting up and down. Do not vortex.

Incubate the reaction at 37°C for 1 hour.[1][2][3]

(Optional) To stop the reaction, heat inactivate the enzyme at 65°C for 20 minutes.[2][3]

Analyze the digested DNA by agarose gel electrophoresis.
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This protocol outlines a simultaneous double digest in a 50 µL reaction.

Materials:

DNA substrate (≤ 1 µg)

Hinc II

Second restriction enzyme

10X reaction buffer compatible with both enzymes (e.g., NEB rCutSmart™ Buffer)[5]

Nuclease-free water

Procedure:

Determine a compatible reaction buffer for both enzymes by consulting the manufacturers'

buffer activity charts. NEB's rCutSmart™ Buffer is a good starting point as over 210 enzymes

are 100% active in it.[5]

Thaw all components on ice.

In a sterile microfuge tube, assemble the reaction mixture in the following order:

Nuclease-free water: to a final volume of 50 µL

10X Compatible Reaction Buffer: 5 µL

DNA: 1 µg

Hinc II: 1 µL

Second Restriction Enzyme: 1 µL

Mix gently and incubate at the optimal temperature for both enzymes (typically 37°C) for 1

hour.[6]

If the second enzyme is not heat-inactivated at 65°C, purify the DNA using a spin column or

other method.
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Analyze the digested DNA by agarose gel electrophoresis.

Protocol 3: Site-Directed Mutagenesis using Hinc II for
Blunt-End Ligation
This protocol describes a method for introducing mutations via PCR, followed by Hinc II
digestion to create a blunt-ended vector for re-ligation.

Materials:

Plasmid DNA template

Mutagenic primers (forward and reverse)

High-fidelity DNA polymerase

dNTPs

Hinc II

T4 DNA Ligase and 10X Ligation Buffer

DpnI

Competent E. coli cells

Nuclease-free water

Procedure:

PCR Amplification:

Design primers that incorporate the desired mutation and anneal back-to-back, amplifying

the entire plasmid.

Perform PCR using a high-fidelity DNA polymerase to generate a linear, blunt-ended

product containing the mutation.
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Template Removal:

Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1 hour to digest the

parental methylated template DNA.

Vector Linearization (if necessary):

If the PCR product is not already blunt-ended, perform a digestion with Hinc II to create

blunt ends.

Phosphorylation (if necessary):

If the PCR primers are not 5' phosphorylated, treat the linear DNA with T4 Polynucleotide

Kinase (PNK) to add 5' phosphate groups, which are required for ligation.

Blunt-End Ligation:

Set up the ligation reaction as follows:

Linear, phosphorylated DNA: 50-100 ng

10X T4 DNA Ligase Buffer: 2 µL

T4 DNA Ligase: 1 µL

Nuclease-free water: to a final volume of 20 µL

Incubate at room temperature for 1 hour or at 16°C overnight.

Transformation:

Transform the ligation mixture into competent E. coli cells.

Screening:

Select colonies and screen for the desired mutation by DNA sequencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13384543?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13384543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

